molecular formula C13H7Cl3N2O4 B8717501 3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide CAS No. 95709-83-4

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Cat. No.: B8717501
CAS No.: 95709-83-4
M. Wt: 361.6 g/mol
InChI Key: NUFLFFYSKACCKN-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C13H7Cl3N2O4 and its molecular weight is 361.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

95709-83-4

Molecular Formula

C13H7Cl3N2O4

Molecular Weight

361.6 g/mol

IUPAC Name

3,4-dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H7Cl3N2O4/c14-7-2-1-6(3-8(7)15)13(20)17-10-4-9(16)11(18(21)22)5-12(10)19/h1-5,19H,(H,17,20)

InChI Key

NUFLFFYSKACCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-dichlorobenzoyl chloride (2) (38.0 g, 0.18 mol) was added to a stirred slurry of 2-amino-4-chloro-5-nitrophenol (1) (34.0 g, 0.18 mol) in ethyl acetate (250 ml) and the mixture refluxed for 2 h. After cooling the precipitate was filtered and then slurried in hot ethyl acetate (200 ml) and filtered again to give 50 g (77%) 2-(3,4-dichlorobenzamido)-4-chloro-5-nitrophenol (3).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Amino-4-chloro-5-nitrophenol (34.0g, 0. 18 mole) was slurried in ethyl acetate (250 ml). 3,4-Dichlorobenzoyl chloride (38.g, 0.18 mole) was added and the reaction mixture refluxed for 2 h. After cooling, the beige precipitate was filtered then slurried in hot ethyl acetate (200 ml). Filtration gave the product as a beige solid, 50.5 g, (77%), mp.263-265° C.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0.18 mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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